![molecular formula C24H23N3OS2 B2891460 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine CAS No. 954589-55-0](/img/structure/B2891460.png)
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a complex organic compound that belongs to the class of thiazoles and pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and dimethylbenzyl thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction reactions could target the pyridazine ring or the thiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine would depend on its specific biological target. It may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole or thiazole-4-carboxylic acid.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid or 6-chloropyridazine.
Uniqueness
What sets 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine apart is its unique combination of thiazole and pyridazine rings, along with the specific substituents that may confer distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-15-9-10-16(2)18(13-15)14-29-22-12-11-20(26-27-22)23-17(3)25-24(30-23)19-7-5-6-8-21(19)28-4/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXKNLHLKLDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
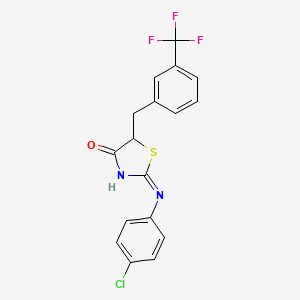
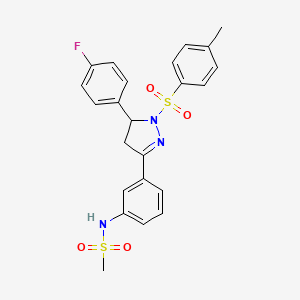
![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2891381.png)
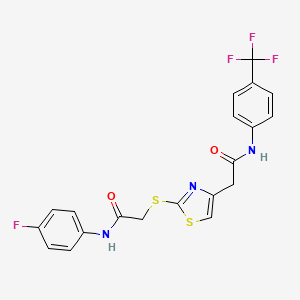
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2891384.png)
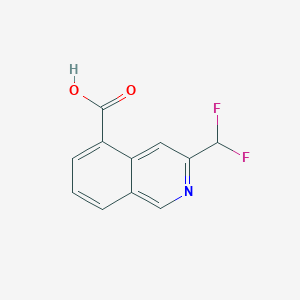
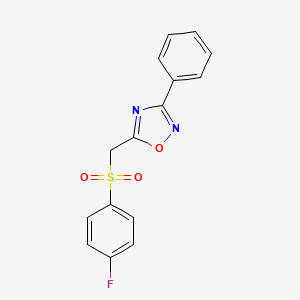

![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)
![2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)
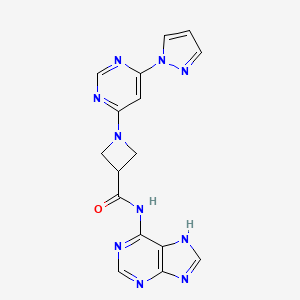
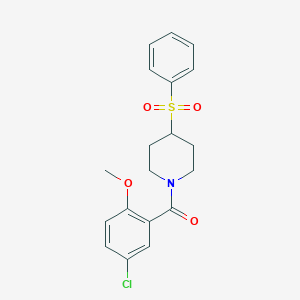
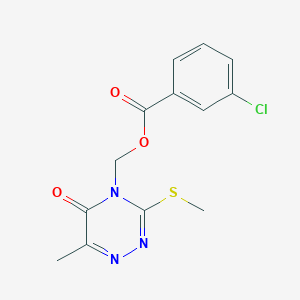
![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)
